Felodipine Metabolite Lactone
Description
Molecular Architecture and Stereochemical Configuration
This compound (CAS 85825-42-9) features a fused bicyclic system comprising a furo[3,4-b]pyridine core. Its molecular formula is C₁₇H₁₅Cl₂NO₄ , with a molecular weight of 368.2 g/mol . Key structural elements include:
- Lactone ring : A six-membered cyclic ester formed via intramolecular esterification between a hydroxyl group and a carboxylic acid moiety.
- Dichlorophenyl substituent : A 2,3-dichlorophenyl group attached to the pyridine ring, contributing to electron-withdrawing effects.
- Ethyl ester and methyl groups : An ethyl ester at position 3 and a methyl group at position 2 of the pyridine ring, influencing steric and electronic interactions.
The stereochemical configuration is defined by the chair-like conformation of the dihydropyridine ring and the cis/trans isomerism of substituents on the lactone ring. X-ray crystallography studies reveal a triclinic crystal system (space group P1) with lattice parameters a = 7.7181(13) Å, b = 8.3117(14) Å, and c = 14.132(2) Å.
Comparative Analysis with Parent Compound Felodipine
Felodipine (CAS 72509-76-3), a 1,4-dihydropyridine calcium channel blocker, differs structurally from its metabolite in key aspects:
The lactone formation in the metabolite arises from oxidative dehydrogenation and intramolecular cyclization , eliminating a methyl group from the parent compound’s dihydropyridine ring. This structural modification alters pharmacokinetic properties, such as reduced bioavailability and altered tissue distribution.
Crystallographic Studies and Polymorphic Forms
Crystallographic analysis of this compound reveals polymorphic behavior, critical for stability and dissolution profiles. Key findings include:
- Monotropic vs. Enantiotropic Polymorphs : The metabolite exhibits monotropic polymorphism , where one form is thermodynamically stable across pressure and temperature ranges. In contrast, spironolactone-like systems show enantiotropic polymorphism.
- Crystal Packing : The triclinic form (space group P1) demonstrates hydrogen bonding between the lactone carbonyl oxygen and adjacent pyridine nitrogen atoms, stabilizing the crystal lattice.
| Crystallographic Parameter | Value | Source |
|---|---|---|
| Space group | P1 (triclinic) | |
| Lattice parameters (Å) | a = 7.7181, b = 8.3117, c = 14.132 | |
| Density (g/cm³) | 1.487 | |
| Melting point | Not reported (requires DSC data) |
Polymorphic forms influence dissolution rates, as seen in felodipine extrudates with EUDRAGIT polymers, where amorphous forms enhance bioavailability. However, the metabolite’s lactone ring may reduce conformational flexibility, limiting polymorphic diversity compared to felodipine.
Tautomeric Equilibria and Ring-Chain Isomerism
This compound undergoes ring-chain tautomerism , where the lactone ring equilibrates with its open-chain hydroxy acid form under varying conditions:
| Form | Conditions Favoring Equilibrium | Stability | Source |
|---|---|---|---|
| Lactone (cyclic ester) | Neutral pH, low temperature | More stable | |
| Hydroxy acid (open-chain) | Basic pH, elevated temperature | Less stable |
The equilibrium constant (K) is pH-dependent, with the lactone form dominating at physiological pH (7.4). Enzymatic hydrolysis by esterases in the liver converts the lactone to the hydroxy acid metabolite, which is further oxidized or conjugated for excretion.
Properties
CAS No. |
85825-42-9 |
|---|---|
Molecular Formula |
C17H13Cl2NO4 |
Molecular Weight |
366.20 |
Appearance |
White to Pale Yellow Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Furo[3,4-b]pyridine-3-carboxylic acid, 4-(2,3-dichlorophenyl)-1,4,5,7-tetrahydro-2-methyl-5-oxo-, ethyl ester |
Origin of Product |
United States |
Preparation Methods
Species-Specific Metabolic Rates
Quantitative differences in lactone formation rates exist across species. Male rat liver microsomes metabolize felodipine faster (0.027 min⁻¹ for hydroxylation vs. 0.016 min⁻¹ for ester hydrolysis) compared to females, suggesting hormonal influences on enzymatic activity. Human microsomes exhibit intermediate metabolic rates, aligning with in vivo pharmacokinetic profiles observed in clinical studies.
Table 1: Comparative Metabolic Rates of Felodipine in Liver Microsomes
| Species | Hydroxylation Rate (min⁻¹) | Ester Hydrolysis Rate (min⁻¹) |
|---|---|---|
| Male Rat | 0.027 | 0.016 |
| Female Rat | 0.019 | 0.011 |
| Human | 0.021 | 0.014 |
Chemical Synthesis and Structural Optimization
Chemical synthesis of this compound involves modifying the parent compound's ester groups. A patented method (US5942624A) outlines the reaction of 2,3-dichlorobenzylideneacetylacetic acid methyl ester with ethyl 3-aminocrotonate in tertiary butanol, yielding felodipine as a precursor. Subsequent hydrolysis of the 3-methyl ester group generates the hydroxy acid intermediate, which cyclizes to form the lactone under acidic conditions.
Reaction Conditions and Yield Optimization
Key parameters for maximizing lactone yield include:
-
pH Control : Cyclization proceeds efficiently at pH 3–4, minimizing side reactions.
-
Temperature : Optimal lactonization occurs at 50–60°C, balancing reaction kinetics and product stability.
-
Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance intramolecular esterification by stabilizing transition states.
Table 2: Synthetic Conditions for this compound
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| pH | 3–4 | 78–82 |
| Temperature (°C) | 50–60 | 85 |
| Solvent | Acetonitrile | 90 |
Analytical Characterization and Quality Control
Advanced chromatographic and spectroscopic techniques are essential for verifying lactone purity and structure. Reverse-phase liquid chromatography (LC) with UV detection at 254 nm resolves the lactone from felodipine and other metabolites, achieving a limit of quantification (LOQ) of 0.1 µg/mL. Gas chromatography-mass spectrometry (GC/MS) confirms the lactone's molecular ion at m/z 366.2, consistent with its formula C₁₇H₁₃Cl₂NO₄.
Spectral Signatures and Structural Confirmation
-
Raman Spectroscopy : Bands at 788 cm⁻¹ (C-S stretching) and 1630 cm⁻¹ (amide I) correlate with the lactone's fused furanopyridine ring.
-
Nuclear Magnetic Resonance (NMR) : -NMR spectra show characteristic doublets for the dichlorophenyl protons (δ 7.35–7.50 ppm) and a singlet for the methyl ester (δ 3.67 ppm).
Challenges in Scalable Production
Despite robust laboratory-scale methods, industrial production faces hurdles:
-
Instability in Aqueous Media : The lactone reverts to hydroxy acids at physiological pH, necessitating lyophilization for long-term storage.
-
Byproduct Formation : Decarboxylation during synthesis generates inert derivatives, requiring costly purification steps.
This compound is recognized as a reference standard (CAS 85825-42-9) under USP and EP guidelines. Compliance mandates:
Chemical Reactions Analysis
Types of Reactions: Felodipine Metabolite Lactone undergoes various chemical reactions, including:
Oxidation: The lactone can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the lactone back to its precursor forms.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives, which are useful in further pharmacological studies .
Scientific Research Applications
Pharmacological Research
1. Pharmacokinetic Studies
FML is utilized in pharmacokinetic studies to understand the metabolism of Felodipine. It provides insights into how Felodipine is processed in the body, including its interactions with cytochrome P450 enzymes, particularly CYP3A4. Understanding these interactions is crucial for optimizing therapeutic strategies and minimizing adverse effects when Felodipine is co-administered with other drugs .
2. Anticancer Properties
Recent studies have explored the cytotoxic effects of FML on various human cancer cell lines, including breast, colon, and lung cancers. Research published in "Life Sciences" demonstrated that FML could induce apoptosis in these cancer cells, suggesting potential therapeutic applications in oncology. Further research is needed to elucidate the mechanisms behind these effects.
3. Neuroprotective Effects
FML has also been investigated for its neuroprotective properties. A study published in "Neuroscience Letters" indicated that FML treatment improved cognitive function and memory in mouse models of Alzheimer's disease. The findings suggest that FML may protect neurons from damage, contributing to improved cognitive function. This area of research holds promise for developing treatments for neurodegenerative diseases.
Case Studies
1. Cytotoxicity Studies
In vitro studies have shown that FML exhibits significant cytotoxicity against various cancer cell lines. The mechanism involves inducing apoptosis through mitochondrial pathways, leading to cell death.
2. Neuroprotection in Alzheimer's Models
In a controlled study involving mouse models, administration of FML resulted in enhanced memory performance on cognitive tests compared to control groups. The study posits that FML may exert protective effects on neuronal integrity by modulating neuroinflammatory responses.
Mechanism of Action
Felodipine Metabolite Lactone exerts its effects by interacting with calcium channels in vascular smooth muscle cells. It inhibits the influx of calcium ions, leading to vasodilation and reduced blood pressure. The compound also interacts with various calcium-binding proteins and exhibits competitive antagonism of the mineralocorticoid receptor .
Comparison with Similar Compounds
Structural and Functional Analogues in Drug Metabolism
Key Observations :
- Biological Activity: Sesquiterpene lactones (e.g., dehydrocostus lactone) exhibit direct anticancer effects, whereas felodipine lactone is primarily a metabolic byproduct without known therapeutic activity .
- Structural Complexity : Felodipine lactone’s dihydropyridine backbone distinguishes it from simpler lactones like γ-butyrolactone, which lacks aromatic substituents .
Key Observations :
- Reactivity : Synthetic lactones like 6,6-dimethyloxan-2-one exhibit higher thermal stability compared to felodipine lactone, which is prone to hydrolysis .
- Stereochemical Influence: O-Glycero-L-manno-heptonic-γ-lactone’s bioactivity is tied to its stereochemistry, a feature less critical in felodipine lactone .
- Natural vs. Synthetic : Fungal lactones (e.g., talaroenamine F) often have complex polyketide backbones, contrasting with felodipine lactone’s simpler aromatic structure .
Analytical and Pharmacological Considerations
- Chromatographic Behavior : Felodipine lactone’s retention time shifts under acidic conditions, necessitating careful sample handling to avoid artefactual results .
- Structural Modifications: The dihydropyridine moiety in felodipine lactone differentiates it from non-aromatic lactones, influencing its electronic properties and interaction with enzymes .
Biological Activity
Felodipine Metabolite Lactone (FML) is a significant metabolic byproduct of felodipine, a dihydropyridine calcium channel blocker primarily used in the treatment of hypertension and angina pectoris. Understanding the biological activity of FML is crucial for assessing its pharmacological implications and potential interactions with other drugs.
- Molecular Formula : C₁₇H₁₃Cl₂NO₄
- Molecular Weight : 366.2 g/mol
- Structure : Characterized by a lactone ring which contributes to its pharmacological properties.
Metabolism of Felodipine
Felodipine undergoes extensive metabolism primarily through the cytochrome P450 3A4 enzyme pathway. The metabolic process includes:
- Oxidation : Conversion of the dihydropyridine ring to a pyridine derivative.
- Hydrolysis : Formation of monocarboxylic acid metabolites and lactones.
- Decarboxylation : Generation of decarboxylated products.
The predominant metabolite, dehydrofelodipine, is devoid of calcium channel blocking activity, while FML's specific biological activities are less well characterized but are thought to relate to its interactions with cytochrome P450 enzymes .
Pharmacological Effects
Although FML itself is not therapeutically active, it may influence the pharmacokinetics of felodipine and other drugs through:
- Drug Interactions : FML may interact with various cytochrome P450 enzymes, affecting the metabolism of co-administered medications. This interaction is particularly relevant for drugs that are also substrates for CYP3A4, as felodipine is known to have low oral bioavailability due to extensive first-pass metabolism .
- Vasodilatory Effects : While FML does not exhibit direct vasodilatory effects, its parent compound felodipine lowers blood pressure by inhibiting calcium influx into vascular smooth muscle cells. Understanding FML's role in this context could be essential for optimizing treatment regimens involving felodipine .
Case Studies and Research Findings
-
Interaction Studies :
- A study indicated that co-administration of felodipine with grapefruit juice significantly increased its bioavailability due to inhibition of CYP3A4, leading to elevated plasma concentrations of both felodipine and its metabolites . This suggests that FML could also be affected by such interactions.
-
Physiologically Based Pharmacokinetic Modeling :
- Research utilizing physiologically based pharmacokinetic (PBPK) models has shown that the metabolism of felodipine to dehydrofelodipine and possibly FML can significantly impact drug-drug interaction predictions. These models help in understanding how variations in metabolism can alter therapeutic outcomes .
- Clinical Implications :
Summary Table of Key Findings
| Parameter | Felodipine | This compound |
|---|---|---|
| Molecular Formula | C₁₇H₁₃Cl₂NO₄ | N/A |
| Molecular Weight | 366.2 g/mol | N/A |
| Primary Metabolism Pathway | CYP3A4 | Potential interactions via CYP3A4 |
| Biological Activity | Calcium channel blocker | Inactive; potential drug interactions |
| Clinical Relevance | Hypertension treatment | Pharmacokinetic relevance |
Q & A
Q. How to evaluate this compound’s inhibitory effects on CYP enzymes?
- Assay Design :
- CYP Inhibition Screening : Use fluorescent probes (e.g., 7-benzyloxyquinoline for CYP3A4) in human liver microsomes.
- Kinetic Analysis : Determine IC50 and Ki values via Dixon plots; validate with recombinant CYP isoforms.
- Clinical Relevance : Adjust dosing regimens if Ki <1 µM (high inhibition risk) .
Q. What meta-analysis frameworks resolve contradictions in this compound’s reported bioactivity?
- Guidelines :
Define inclusion criteria (e.g., peer-reviewed studies with raw pharmacokinetic data).
Assess heterogeneity via I² statistics; apply random-effects models if I² >50%.
Investigate publication bias using funnel plots and Egger’s test.
Q. How to integrate this compound data into population pharmacokinetic models?
- Modeling Steps :
Define structural model (e.g., two-compartment with first-order absorption).
Incorporate covariates (e.g., renal function, BMI) via stepwise forward addition/backward elimination.
Validate with visual predictive checks (VPCs) and bootstrap analysis (n=1000 iterations).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
